molecular formula C11H11N5O2S B2568595 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206997-58-1

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2568595
CAS No.: 1206997-58-1
M. Wt: 277.3
InChI Key: RSILNXRZFWSGMD-UHFFFAOYSA-N
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Description

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a thiazole-pyrazine hybrid compound featuring a methylamino-acetamide side chain at the 4-position of the thiazole ring and a pyrazine-2-carboxamide group at the 2-position. Its molecular formula is C₁₅H₁₂N₆O₂S, with a molecular weight of 340.36 g/mol (CAS: 1351695-04-9) .

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-12-9(17)4-7-6-19-11(15-7)16-10(18)8-5-13-2-3-14-8/h2-3,5-6H,4H2,1H3,(H,12,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILNXRZFWSGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Pyrazine Ring Introduction: The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α-diketones.

    Carboxamide Group Addition: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as methylamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Evaluation of Antimicrobial Properties
The thiazole and pyrazine moieties in the compound contribute to its potential antimicrobial properties. Various derivatives of thiazole have been shown to exhibit significant antibacterial and antifungal activities .

Data Table: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameStructureAntimicrobial ActivityReference
Thiazole Derivative AStructure AEffective against E. coli
Thiazole Derivative BStructure BEffective against S. aureus
Thiazole Derivative CStructure CEffective against C. albicans

Cancer Therapy

Antitumor Activity
Recent studies have highlighted the potential of pyrazine derivatives in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth .

Case Study: Pyrazolo[1,5-a]pyrimidines
Research has demonstrated that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression and modulation of apoptotic pathways. The incorporation of thiazole derivatives into this scaffold may enhance the overall efficacy against cancer cells due to synergistic effects observed in similar compounds .

Summary and Future Directions

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide presents a versatile structure with potential applications in cognitive enhancement, antimicrobial therapies, and cancer treatment. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are crucial for understanding its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) References
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide (Target) C₁₅H₁₂N₆O₂S 340.36 Thiazole core, pyrazine-carboxamide, methylamino-acetamide side chain Not reported
N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide (Analog 1) C₁₅H₁₂N₆O₂S 340.36 Pyridine substitution at thiazole 4-position; otherwise identical to target Not reported
Compound 4 (Piperazine derivative) C₃₀H₂₈BrClN₅O₃S 654.00 Bromophenyl-thiazole, piperazine-acetamide, chlorophenyl-benzyl group Not reported
Compound 7b (Thiadiazole derivative) Not reported Not reported Thiadiazole core, 4-methyl-2-phenylthiazole IC₅₀ = 1.61 ± 1.92 µg/mL (HepG-2)
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (Analog 2) C₁₈H₁₇N₃O₄S 371.40 Furan-carboxamide, methoxybenzylamino-acetamide side chain Not reported

Key Observations :

  • The target compound and Analog 1 share identical molecular formulas but differ in substituents (pyridine vs. methylamino group) at the thiazole 4-position .
  • Piperazine derivatives (e.g., Compound 4) are significantly larger (MW 654.00) due to bulky substituents like bromophenyl and chlorophenyl groups .
  • Analog 2 replaces pyrazine with a furan ring, increasing molecular weight to 371.40 .

Pharmacological Activities

Anticancer Activity:
  • Compound 7b (thiadiazole derivative) showed potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL) . Structural features like the phenylthiazole moiety may contribute to this activity.
  • Compound 4 enhanced the bioavailability of paclitaxel (PTX) by 56–106.6% when co-administered orally, attributed to P-gp inhibition .
Structural-Activity Relationships (SAR):
  • Thiazole substituents : Bulky groups (e.g., bromophenyl in Compound 4) improve P-gp inhibition but reduce solubility .
  • Pyrazine vs.
  • Side-chain modifications: Methylamino-acetamide (target) vs.

Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews various studies and findings related to its biological activity, including its mechanisms of action, efficacy against specific targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H14N4OS
  • IUPAC Name : this compound

Research indicates that this compound may act through multiple mechanisms, primarily involving the inhibition of specific kinases and phosphodiesterases.

  • Kinase Inhibition : It has been shown to inhibit various kinases, including:
    • VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 is crucial for angiogenesis. Inhibition can reduce tumor growth and metastasis.
    • ERK-2 : Part of the MAPK signaling pathway, involved in cell proliferation and survival.
    • Abl Kinase : Associated with chronic myeloid leukemia (CML), targeting this kinase can lead to apoptosis in cancer cells.

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

StudyCell LineIC50 (μM)Mechanism
HepG2 (liver cancer)11.3Apoptosis induction via VEGFR-2 inhibition
K562 (CML)4.5Multi-target inhibition (VEGFR-2, ERK-2, Abl)

These findings suggest that this compound exhibits significant anti-proliferative effects against various cancer cell lines.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound with its targets. For instance, it was found to effectively bind to the active sites of VEGFR-2, ERK-2, and Abl kinases, indicating a strong potential for therapeutic application in multi-targeted cancer therapies .

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The compound demonstrated:

  • Tumor Growth Inhibition : A significant reduction in tumor size was observed when administered in conjunction with standard chemotherapy.
  • Synergistic Effects : Enhanced efficacy when used alongside other chemotherapeutic agents targeting different pathways.

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